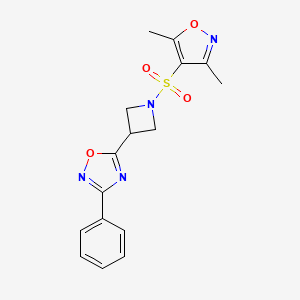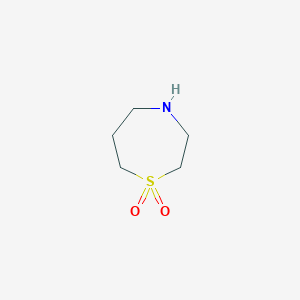![molecular formula C16H12FN3O2 B2524567 2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide CAS No. 1356619-49-2](/img/structure/B2524567.png)
2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is a potent inhibitor of certain enzymes, making it an attractive candidate for the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide involves the inhibition of specific enzymes, such as PKB and GSK-3. By inhibiting these enzymes, this compound can modulate various cellular processes, including cell growth, proliferation, and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide are primarily related to its inhibition of specific enzymes, such as PKB and GSK-3. By inhibiting these enzymes, this compound can modulate various cellular processes, including cell growth, proliferation, and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide in lab experiments include its potent inhibitory activity against specific enzymes, its potential as a drug candidate for the treatment of various diseases, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the research on 2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide, including:
1. Further investigation of its mechanism of action and potential applications in the treatment of various diseases.
2. Development of new derivatives and analogs of this compound with improved potency, selectivity, and safety profiles.
3. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in preclinical and clinical studies.
4. Identification of new targets and pathways that can be modulated by this compound.
5. Investigation of the potential synergistic effects of this compound in combination with other drugs or therapies.
Conclusion:
In conclusion, 2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Its potent inhibitory activity against specific enzymes, as well as its ability to induce apoptosis in cancer cells, make it an attractive candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications, as well as to identify new derivatives and analogs with improved potency and safety profiles.
Synthesemethoden
The synthesis of 2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide involves several steps, including the reaction of 2-fluoropyridine-4-carboxylic acid with 2-amino-5-methyl-1,3-oxazole, followed by the coupling of the resulting intermediate with 3-(dimethylamino)phenylboronic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide is primarily focused on its potential as a drug candidate for the treatment of various diseases. This compound has been shown to be a potent inhibitor of certain enzymes, including protein kinase B (PKB) and glycogen synthase kinase 3 (GSK-3), which are involved in several diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-9-19-16(22-10)12-3-2-4-13(7-12)20-15(21)11-5-6-18-14(17)8-11/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNBZDDOQKKXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C2=CC(=CC=C2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2524490.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2524492.png)
![3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate](/img/structure/B2524493.png)
![Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2524494.png)

![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2524496.png)




![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)
